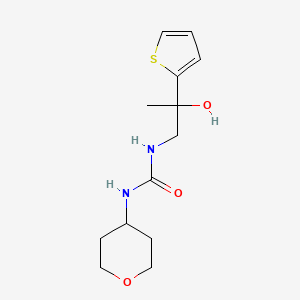
1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a thiophene ring, a tetrahydropyran ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be approached through multi-step organic synthesis. A possible route might involve:
Formation of the thiophene derivative: Starting with a thiophene compound, a Grignard reaction could introduce the 2-hydroxypropyl group.
Formation of the tetrahydropyran derivative: The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of a suitable diol.
Coupling reaction: The final step would involve coupling the thiophene and tetrahydropyran derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Known for their electronic properties and biological activities.
Tetrahydropyran derivatives: Often found in natural products and pharmaceuticals.
Urea derivatives: Common in medicinal chemistry for their ability to form hydrogen bonds.
Uniqueness
The combination of these three moieties in one molecule could provide unique properties, such as enhanced binding affinity or selectivity for biological targets.
生物活性
1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H17N1O3S, with a molecular weight of approximately 273.35 g/mol. The compound features a thiophene ring and a tetrahydro-pyran moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Antimicrobial Activity : Compounds with thiophene structures have been reported to exhibit significant antimicrobial properties. The presence of the urea functional group enhances hydrogen bonding capabilities, potentially increasing binding affinity to microbial targets .
- Anticancer Properties : Urea derivatives have shown promise in anticancer research. The structural components of this compound may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their implications:
Case Studies
Several studies have explored the biological activity of urea derivatives similar to this compound:
- Antitumor Activity : A study on N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea demonstrated significant antitumor activity across multiple cancer cell lines, with selective inhibition noted in non-small cell lung cancer and leukemia .
- Inhibition of GSK-3β Activity : Another investigation revealed that certain urea derivatives could inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and Alzheimer's disease .
- Antimicrobial Studies : Research indicated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, suggesting that modifications to the thiophene or urea moieties could enhance efficacy .
特性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(17,11-3-2-8-19-11)9-14-12(16)15-10-4-6-18-7-5-10/h2-3,8,10,17H,4-7,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPGDICJDPAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














